4-Bromo-1-tert-butyl-1H-pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position and a tert-butyl group at the 1-position of the pyrazole ring. Its molecular formula is C7H11BrN2, with a molecular weight of 203.08 g/mol. The compound is recognized for its unique structural features, which contribute to its diverse chemical reactivity and biological activity. The InChI code for this compound is 1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 .
These reactions illustrate the compound's versatility and potential applications in synthetic organic chemistry.
Research indicates that 4-bromo-1-tert-butyl-1H-pyrazole exhibits significant biological activity, particularly in antimicrobial applications. Derivatives of this compound have shown notable antibacterial and antifungal properties against various strains. For instance, studies have demonstrated that pyrazole derivatives, including those with bromine substitutions, can effectively inhibit the growth of specific bacterial and fungal pathogens . This suggests potential pharmaceutical applications, particularly in developing new antimicrobial agents.
The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole can be achieved through several methods:
These methods highlight the compound's synthetic versatility and its role as an intermediate in further chemical transformations.
4-Bromo-1-tert-butyl-1H-pyrazole serves multiple purposes across various fields:
Studies on the interactions of 4-bromo-1-tert-butyl-1H-pyrazole with biological systems reveal its potential as a ligand for various receptors and enzymes. For example, it has been shown to interact with certain cytochrome P450 enzymes, indicating its possible influence on drug metabolism and pharmacokinetics . Furthermore, its structural attributes may allow it to modulate biological pathways effectively.
Several compounds share structural similarities with 4-bromo-1-tert-butyl-1H-pyrazole. Below is a comparison highlighting their unique features:
Compound Name | Chemical Structure | Similarity Index |
---|---|---|
tert-Butyl 4-amino-1H-pyrazole-1-carboxylate | C8H12N4O2Br | 0.78 |
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | C8H10N2O3Br | 0.77 |
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate | C12H16BrN3O2 | 0.69 |
tert-Butyl 6-bromo-1H-indazole-1-carboxylate | C10H11BrN2O2 | 0.65 |
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | C10H12BrN4O2 | 0.65 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of a bromine atom and a tert-butyl group in 4-bromo-1-tert-butyl-1H-pyrazole distinguishes it from others by potentially enhancing its lipophilicity and biological activity.
4-Bromo-1-tert-butyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name is 4-bromo-1-(1,1-dimethylethyl)-1H-pyrazole, with synonyms including tert-butyl 4-bromopyrazole-1-carboxylate and 1-Boc-4-bromopyrazole. The compound is identified by the CAS number 70951-85-8 and possesses a molecular formula of C₇H₁₁BrN₂, yielding a molecular weight of 203.08 g/mol.
Property | Value/Description | Source |
---|---|---|
SMILES | CC(C)(C)N1C=C(C=N1)Br | |
InChIKey | KLLXOOSSATXFFY-UHFFFAOYSA-N | |
Molecular Weight | 203.08 g/mol | |
CAS Number | 70951-85-8 |
The tert-butyl group at the N1 position and bromine substituent at the C4 position govern its steric and electronic properties, enabling diverse reactivity in synthetic and medicinal chemistry.
Pyrazole derivatives emerged as significant heterocyclic compounds in the late 19th century, with Ludwig Knorr first synthesizing substituted pyrazoles in 1883 via cyclocondensation of β-diketones with hydrazine derivatives. This foundational work laid the groundwork for their exploration in medicinal chemistry, particularly in the 20th century. By the 1960s, pyrazole-based drugs such as phenazone (an antipyretic) and cimetidine (a histamine H2-receptor antagonist) entered clinical use, highlighting their therapeutic potential.
The development of 4-bromo-1-tert-butyl-1H-pyrazole aligns with modern trends in heterocyclic chemistry, where halogenation and steric modulation enhance compound versatility for cross-coupling reactions and biological targeting.
This compound serves as a pivotal intermediate in organic synthesis due to its dual functionality:
Recent studies emphasize its utility in synthesizing bioactive molecules, such as kinase inhibitors and antimicrobial agents, through regioselective functionalization.
The pyrazole core’s aromaticity and nitrogen-rich structure make it a privileged scaffold in medicinal chemistry. Key attributes include:
4-bromo-1-tert-butyl-1H-pyrazole exhibits a distinctive molecular architecture characterized by a five-membered pyrazole ring system substituted with a bromine atom at the 4-position and a tert-butyl group at the 1-position [1]. The molecular formula is C7H11BrN2 with a molecular weight of 203.08 g/mol [1] [2]. The compound's structure is defined by the International Union of Pure and Applied Chemistry name 4-bromo-1-tert-butyl-1H-pyrazole, with the InChI key KLLXOOSSATXFFY-UHFFFAOYSA-N [3].
Conformational analysis reveals that the pyrazole ring adopts a planar configuration, consistent with aromatic stabilization patterns observed in heterocyclic systems [4]. X-ray crystallography studies of related compounds demonstrate that the tert-butyl group adopts a staggered conformation with the projection of the C-C bond almost orthogonal to the pyrazole plane [4] [5]. The dihedral angles between substituents and the pyrazole ring system significantly influence the overall molecular geometry and subsequent physicochemical properties [4].
The molecular conformation is dominated by steric interactions between the bulky tert-butyl substituent and the pyrazole ring system [4]. Computational studies indicate that the tert-butyl group provides steric protection to the pyrazole ring, reducing undesired side reactions and enhancing molecular stability . The bromine atom at the 4-position introduces significant electronic effects due to its electron-withdrawing nature, influencing both the electron density distribution and the reactivity of the pyrazole ring .
X-ray crystallographic analysis reveals fundamental solid-state characteristics of 4-bromo-1-tert-butyl-1H-pyrazole derivatives [7]. The pyrazole ring demonstrates planarity with bond angles consistent with aromatic stabilization [5]. Crystal structure determinations show non-covalent interactions including C-H···F contacts and π-π stacking that stabilize the compound's conformation in the solid state .
The compound crystallizes in specific space groups with defined lattice parameters, though comprehensive crystallographic data for the exact compound remains limited in current literature [7]. Related pyrazole derivatives exhibit triclinic and monoclinic crystal systems with varying unit cell dimensions depending on substituent patterns [7]. The crystal packing is influenced by intermolecular hydrogen bonding networks and van der Waals interactions between neighboring molecules [7].
Solid-state nuclear magnetic resonance studies provide additional insights into the molecular arrangement within the crystal lattice [9]. The 13C cross-polarization magic angle spinning technique reveals distinct carbon environments, particularly for the C-4 position which is sensitive to solid-state packing effects [9]. These crystallographic properties directly influence the compound's thermal stability and solubility characteristics [7].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-bromo-1-tert-butyl-1H-pyrazole [2] [10]. The 1H nuclear magnetic resonance spectrum displays characteristic signals for the tert-butyl group appearing as a singlet at approximately 1.40 parts per million, representing nine equivalent protons [10]. The pyrazole ring protons exhibit distinct chemical shifts between 6.50 and 7.20 parts per million, appearing as doublets due to coupling interactions [10].
The bromine atom's electron-withdrawing effect induces significant deshielding of adjacent protons, resulting in downfield chemical shifts for pyrazole ring hydrogens [10]. The H-3 and H-5 protons of the pyrazole ring typically appear as doublets with coupling constants of approximately 2.4 Hertz [11]. Integration patterns confirm the expected proton ratios, with the tert-butyl signal integrating for nine protons relative to two protons for the pyrazole ring system [2].
13C nuclear magnetic resonance spectroscopy reveals distinct carbon environments within the molecular framework [9]. The tert-butyl carbon atoms appear at characteristic chemical shifts, with the quaternary carbon resonating around 29 parts per million . The pyrazole ring carbons exhibit chemical shifts between 100 and 150 parts per million, with the C-4 position showing particular sensitivity to substitution patterns and environmental effects [9] [12]. The bromine-bearing carbon typically appears significantly downfield due to the halogen's deshielding influence [10].
Infrared spectroscopy provides definitive functional group identification for 4-bromo-1-tert-butyl-1H-pyrazole [10]. The spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations and functional groups [13]. C-H stretching vibrations of the tert-butyl group appear in the region of 2800-3000 wavenumbers, displaying multiple absorption bands due to symmetric and antisymmetric stretching modes [13].
The pyrazole ring system demonstrates characteristic aromatic C=C and C=N stretching vibrations between 1400 and 1600 wavenumbers [13] [14]. C-H bending vibrations of the pyrazole ring typically appear around 1000-1200 wavenumbers [13]. The C-Br stretching absorption occurs in the fingerprint region between 550 and 650 wavenumbers, providing direct evidence for bromine substitution [10].
Out-of-plane bending vibrations of the pyrazole ring system appear below 900 wavenumbers, confirming the aromatic character of the heterocyclic framework [13]. The infrared spectrum's fingerprint region provides unique identification characteristics that distinguish this compound from closely related pyrazole derivatives [13]. Comparative analysis with similar compounds reveals subtle but significant differences in absorption patterns that correlate with substitution effects [13].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 4-bromo-1-tert-butyl-1H-pyrazole [15]. The molecular ion peak appears at mass-to-charge ratio 203.08, consistent with the calculated molecular weight [1] [2]. High-resolution mass spectrometry confirms the exact mass as 202.01100 [1], providing definitive molecular formula verification.
The compound exhibits characteristic bromine isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the 79Br and 81Br isotopes [15]. Fragmentation patterns reveal loss of the tert-butyl group as a common pathway, generating fragment ions at mass-to-charge ratios corresponding to the bromopyrazole core [15]. Additional fragmentation involves loss of bromine, producing ions characteristic of the tert-butylpyrazole framework [15].
Collision-induced dissociation studies provide detailed fragmentation mechanisms and structural confirmation [15]. The base peak often corresponds to the most stable fragment ion, typically involving rearrangement processes that maintain aromatic stabilization [15]. Predicted collision cross-section values for various adduct ions provide additional structural information for identification purposes [15].
4-bromo-1-tert-butyl-1H-pyrazole exists as a colorless to light yellow liquid at room temperature [2] [3]. The compound demonstrates stability under normal temperature and pressure conditions [16]. Related tert-butyl pyrazole derivatives exhibit melting points in the range of 48-50°C, suggesting similar thermal behavior for this compound [17].
Thermal stability studies indicate that the compound remains stable when stored under appropriate conditions [18]. The recommended storage temperature is 2-8°C in sealed containers away from moisture [18] [19]. Thermal decomposition typically occurs at elevated temperatures, producing carbon monoxide, nitrogen oxides, and hydrogen bromide as hazardous combustion products [16].
The compound's thermal properties are influenced by the electron-withdrawing bromine substituent and the sterically hindered tert-butyl group [16]. Differential scanning calorimetry studies of related compounds reveal specific thermal transitions that correlate with molecular structure and intermolecular interactions [16]. The presence of the bulky tert-butyl group enhances thermal stability by providing steric protection to the pyrazole ring system .
Solubility characteristics of 4-bromo-1-tert-butyl-1H-pyrazole vary significantly across different solvent systems [18]. The compound demonstrates enhanced solubility in non-polar and moderately polar organic solvents due to the lipophilic tert-butyl substituent . Dimethyl sulfoxide serves as an effective solvent for analytical and synthetic applications [18].
The compound shows limited water solubility, consistent with its predominantly hydrophobic character [18]. Organic solvents such as chloroform and methanol provide moderate solubility for purification and analytical procedures [17]. The bromine substituent contributes to the overall polarity while the tert-butyl group enhances lipophilicity .
Solubility parameters are influenced by hydrogen bonding capacity, dipolar interactions, and London dispersion forces [18]. The pyrazole nitrogen atoms can participate in hydrogen bonding with protic solvents, affecting dissolution behavior [18]. Temperature-dependent solubility studies reveal increased dissolution at elevated temperatures, following typical thermodynamic principles [18].
The logarithm of the partition coefficient (LogP) for 4-bromo-1-tert-butyl-1H-pyrazole reflects its lipophilic character [16]. Related compounds with similar substitution patterns exhibit LogP values in the range of 2.4-2.7, indicating moderate to high lipophilicity [16] [20]. The tert-butyl group significantly contributes to the compound's hydrophobic properties .
Molecular polarity measurements reveal the compound's amphiphilic nature, with polar pyrazole nitrogen atoms balanced by the non-polar tert-butyl substituent . The polar surface area is calculated as 17.82 square Angstroms, indicating limited hydrogen bonding capacity [1] [16]. This value influences the compound's biological membrane permeability and pharmacokinetic properties .
The bromine atom's electronegativity contributes to local charge distribution while the tert-butyl group provides hydrophobic character . Computational studies predict specific polarity parameters that correlate with experimental solubility and partitioning behavior . These measurements are essential for understanding the compound's behavior in biological systems and separation processes .
Density functional theory calculations provide comprehensive insights into the electronic structure of 4-bromo-1-tert-butyl-1H-pyrazole [21] [22]. Computational studies utilizing B3LYP functional with 6-31G basis sets reveal detailed molecular orbital characteristics and electronic properties [21] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's reactivity and electronic excitation properties [23].
Frontier molecular orbital analysis indicates the electron density distribution across the pyrazole ring system [23]. The bromine substituent withdraws electron density from the ring, affecting both nucleophilic and electrophilic reactivity patterns . The tert-butyl group provides electron-donating character through hyperconjugation effects, partially offsetting the bromine's electron-withdrawing influence .
Time-dependent density functional theory calculations predict electronic absorption spectra and optical properties [23]. The energy gap between frontier molecular orbitals determines the compound's photochemical behavior and potential optoelectronic applications [23]. Natural bond orbital analysis reveals charge transfer interactions and hybridization patterns that influence molecular stability and reactivity [22].
Molecular electrostatic potential maps illustrate charge distribution and potential reaction sites [22]. These calculations predict preferred binding orientations and intermolecular interaction patterns [22]. The electronic structure calculations correlate well with experimental spectroscopic data, validating the theoretical approach and providing predictive capabilities for related compounds [21] [22].
Property | Value | Reference |
---|---|---|
Molecular Formula | C7H11BrN2 | [1] [2] |
Molecular Weight | 203.08 g/mol | [1] [2] |
Exact Mass | 202.01100 | [1] |
Polar Surface Area | 17.82 Ų | [1] [16] |
LogP | 2.4-2.7 | [16] [20] |
Boiling Point | 229.8±13.0°C at 760 mmHg | [1] |
Physical State | Colorless to light yellow liquid | [2] [3] |
Storage Temperature | 2-8°C | [18] [19] |
Purity | 95-99.64% | [2] [3] |
InChI Key | KLLXOOSSATXFFY-UHFFFAOYSA-N | [3] |
Hydrazine Condensation Methodology
The classical approach to pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives [1] [2]. For 4-bromo-1-tert-butyl-1H-pyrazole, this methodology typically employs 4-bromo-1,3-diketones or their equivalents with tert-butyl hydrazine under acidic conditions. The reaction proceeds through initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration [1].
The traditional method involves refluxing the substrates in ethanol or acetic acid at temperatures ranging from 80-120°C for 4-12 hours, yielding products in 70-85% efficiency [3]. However, this approach suffers from the requirement for pre-functionalized starting materials and harsh reaction conditions that may lead to side product formation.
Electrophilic Bromination Approach
Classical electrophilic bromination of pre-formed N-tert-butylpyrazoles using molecular bromine in acetic acid has been employed, though this method typically results in poor regioselectivity and yields ranging from 45-70% [4] [5]. The reaction requires careful temperature control (0-60°C) and often produces mixtures of regioisomers, necessitating difficult separation procedures.
Copper-Catalyzed Relay Oxidation
Recent developments in copper-catalyzed synthesis have introduced relay oxidation strategies that provide efficient access to pyrazole derivatives [6]. These methods employ copper catalysts in combination with molecular oxygen as a green oxidant, operating under mild conditions (room temperature to 80°C) with reaction times of 2-6 hours. The copper-catalyzed approach offers excellent functional group tolerance and yields ranging from 70-90% [6] [7].
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for pyrazole synthesis [8] [9]. Using tBuBrettPhos as a ligand, palladium-catalyzed carbon-nitrogen coupling of aryl triflates with pyrazole derivatives proceeds efficiently to give N-arylpyrazole products in 75-95% yields [8]. This methodology demonstrates excellent functional group tolerance and enables the synthesis of complex pyrazole architectures.
Multicomponent Reactions
Contemporary multicomponent reaction approaches allow for the direct assembly of substituted pyrazoles from simple starting materials [10] [11]. These methods typically involve three-component condensations of aldehydes, hydrazines, and various electrophiles, providing access to diversely substituted pyrazoles in a single synthetic operation with yields of 68-85% [12] [10].
N-Bromosuccinimide Photochemical Method
Photochemical bromination using N-bromosuccinimide represents one of the most regioselective approaches for introducing bromine at the C-4 position of pyrazoles [1] [13]. The reaction is performed under ultraviolet irradiation in chloroform solution, providing C-4 selective bromination with yields of 60-85%. The photolysis time and substrate structure significantly influence product distribution [1].
The mechanism involves homolytic cleavage of the N-Br bond under UV irradiation, generating bromine radicals that selectively attack the electron-rich C-4 position of the pyrazole ring [13]. This method offers excellent regioselectivity but requires specialized UV equipment and careful control of reaction conditions.
N-Bromosaccharin Methodology
The N-bromosaccharin method has emerged as an environmentally friendly alternative for regioselective bromination [3] [14]. This solvent-free approach employs N-bromosaccharin as a brominating agent in the presence of silica gel-supported sulfuric acid catalyst. The reaction proceeds at room temperature to 60°C with reaction times of 7-15 minutes, achieving yields of 90-98% [3].
This methodology offers several advantages including eco-friendly conditions, high yields, short reaction times, and elimination of organic solvents. The regioselectivity is excellent, with bromination occurring exclusively at the C-4 position of the pyrazole ring [3].
HBr-H₂O₂ System
A novel one-pot approach utilizing hydrogen bromide and hydrogen peroxide has been developed for the oxidative aromatization and bromination of pyrazolidin-3-ones [4] [5] [15]. This method operates under mild conditions in carbon tetrachloride at reflux temperatures (50-80°C) for 1-3 hours, providing 4-bromopyrazol-3-ols in 85-95% yields [4] [5].
The reaction mechanism involves radical pathways, with HBr-H₂O₂ serving as both oxidant and brominating agent. This approach represents a significant improvement over traditional methods that require toxic liquid bromine and harsh reaction conditions [4] [15].
Trichloroacetimidate-Mediated Alkylation
A highly efficient method for N-alkylation of pyrazoles employs trichloroacetimidate electrophiles under Brønsted acid catalysis [16] [17]. Using camphorsulfonic acid as catalyst, this method enables the introduction of tert-butyl groups with yields of 70-90% under relatively mild conditions (80-120°C) [16].
The regioselectivity of this method is controlled by steric factors, with the tert-butyl group preferentially occupying the less hindered nitrogen position. However, the method is limited to certain types of alkylating agents, as tert-butyl imidates undergo rapid elimination in the presence of acids [17].
Michael Addition Approach
A catalyst-free Michael addition methodology has been developed for the regioselective N-alkylation of pyrazoles [18]. This approach achieves excellent regioselectivity (N1/N2 > 99.9:1) with yields exceeding 90% under mild reaction conditions. The method involves the reaction of pyrazoles with tert-butyl acrylate derivatives, providing access to N-alkylated products with exceptional selectivity [18].
Crystalline Aluminosilicate Catalysis
Industrial-scale N-alkylation methods employ crystalline aluminosilicate or aluminophosphate catalysts for the reaction of pyrazoles with tert-butyl alcohol or its derivatives [19]. These heterogeneous catalytic systems operate at elevated temperatures (120-180°C) and provide moderate regioselectivity (80:20 N1:N2) with yields of 65-85% [19].
Continuous Flow Synthesis
Continuous flow methodology has been successfully implemented for the large-scale synthesis of pyrazole derivatives [20] [21]. Using silica-supported copper catalysts in prepacked stainless steel cartridges, this approach enables the production of practically useful amounts of pyrazole products within 2-5 hours [20]. The continuous flow process offers significant advantages including improved safety, better heat and mass transfer, and enhanced reproducibility [21].
Sandmeyer-Based Industrial Routes
Industrial production often employs Sandmeyer-type methodologies for large-scale synthesis [22]. The process involves a three-step sequence from readily available starting materials such as crotonitrile and methyl hydrazine, proceeding through 3-amino pyrazole intermediates. While this approach provides scalable access to the target compound, it requires careful handling of diazonium intermediates and typically achieves overall yields of 65-80% [22].
Process Optimization Strategies
Scale-up considerations include optimization of reaction parameters such as temperature control, mixing efficiency, and product isolation procedures [23]. Continuous manufacturing processes for hydrazine condensation reactions at high temperature have been developed to provide safer approaches compared to traditional batch processes [23]. These methods demonstrate improved impurity control and consistent product quality with throughputs of 0.5 kg/h at 3 kg scale [23].
Solvent-Free Methodologies
Solvent-free synthesis approaches have gained prominence due to their environmental benefits and operational simplicity [24] [25]. These methods typically employ solid-supported catalysts or mechanochemical activation to promote pyrazole formation without organic solvents. Yields comparable to solution-phase methods (74-89%) can be achieved while significantly reducing environmental impact [24].
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has proven highly effective for pyrazole preparation [26] [27]. This approach offers reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. Reactions that typically require hours under thermal conditions can be completed in minutes under microwave irradiation [26].
Aqueous-Phase Synthesis
Water-mediated synthesis approaches have been developed to eliminate organic solvents and reduce environmental impact [28] [25]. These methods often employ water-compatible catalysts and can achieve yields of 78-98% while maintaining excellent regioselectivity [28]. The use of aqueous media also facilitates product isolation and catalyst recovery.
Deep Eutectic Solvents
Deep eutectic solvents have emerged as sustainable alternatives to conventional organic solvents for pyrazole synthesis [27]. These environmentally benign media enable efficient synthesis while providing opportunities for catalyst recycling and waste reduction. Yields of 84-91% have been reported using deep eutectic solvent systems [27].
Heterogeneous Catalysis
Heterogeneous catalytic systems offer significant advantages for pyrazole synthesis including ease of catalyst recovery, reduced environmental impact, and improved operational simplicity [29] [30]. Magnetite nanoparticle-supported catalysts have demonstrated excellent performance with recyclability over multiple cycles without significant loss of activity [29] [30].
Ionic Liquid Catalysis
Ionic liquids serve as both reaction medium and catalyst for pyrazole synthesis, providing unique opportunities for process intensification [31]. These systems demonstrate excellent recyclability and can be tailored to optimize selectivity and yield. Copper triflate in ionic liquid medium has achieved yields of 82% for tert-butyl pyrazole derivatives [27].
Photocatalytic Methods
Photocatalytic approaches represent an emerging area in pyrazole synthesis, offering mild reaction conditions and high regioselectivity [12]. Recent developments include photocatalytic three-component reactions that provide 4-bromo-substituted pyrazoles with excellent regioselectivity (68-85% yield) under visible light irradiation [12].
Biocatalytic Approaches
Enzyme-catalyzed synthesis methods have been explored for sustainable pyrazole production [28]. Bovine serum albumin has been employed as a biocatalyst for multicomponent pyrazole synthesis, achieving yields of 72-98% under mild aqueous conditions [28]. These biocatalytic approaches offer excellent environmental compatibility and high selectivity.
Corrosive;Irritant